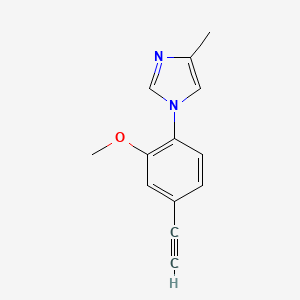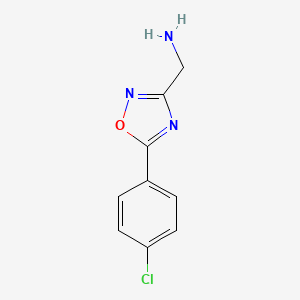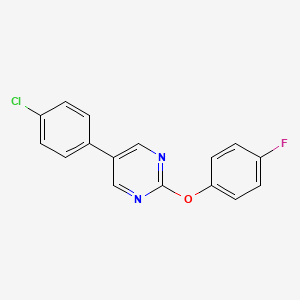
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole
描述
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethynyl group at the 4-position and a methoxy group at the 2-position of the phenyl ring, along with a methyl group at the 4-position of the imidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-ethynyl-2-methoxybenzaldehyde and 4-methylimidazole.
Condensation Reaction: The 4-ethynyl-2-methoxybenzaldehyde undergoes a condensation reaction with 4-methylimidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction occurs as the mixture flows through the reactor. This method offers better control over reaction parameters and can lead to higher yields and purity.
化学反应分析
Types of Reactions
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or imidazole ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
1-(4-Ethynyl-2-methoxyphenyl)-4-methyl-1h-imidazole can be compared with other similar compounds, such as:
1-(4-Ethynyl-2-methoxyphenyl)-1h-imidazole: Lacks the methyl group at the 4-position of the imidazole ring.
1-(4-Ethynyl-2-methoxyphenyl)-4-ethyl-1h-imidazole: Contains an ethyl group instead of a methyl group at the 4-position of the imidazole ring.
1-(4-Ethynyl-2-methoxyphenyl)-4-phenyl-1h-imidazole: Contains a phenyl group instead of a methyl group at the 4-position of the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
1-(4-ethynyl-2-methoxyphenyl)-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-4-11-5-6-12(13(7-11)16-3)15-8-10(2)14-9-15/h1,5-9H,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDRDHCECSGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2633991.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)


![2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2633997.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2634000.png)
![1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2634001.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)
![Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate](/img/structure/B2634003.png)
![1-[3-Chloro-5-(trifluoromethyl)benzoyl]-4-methylpiperazine-2-carbonitrile](/img/structure/B2634009.png)
![N-(2-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2634010.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-N-(cyanomethyl)-N-cyclopropylpropanamide](/img/structure/B2634011.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634012.png)
